molecular formula C21H21FN2O2S B10935249 1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2-Fluorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10935249
M. Wt: 384.5 g/mol
InChI Key: ZZQKECYRHJUWCO-UHFFFAOYSA-N
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Description

1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the 2-fluorobenzyl halide, forming the 2-fluorobenzyl-substituted piperazine.

    Sulfonylation with 2-Naphthylsulfonyl Chloride: The final step involves the reaction of the intermediate with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the aromatic groups.

    Reduction: Reduced forms of the aromatic groups or the sulfonyl group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-4-(2-Naphthylsulfonyl)Piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Methylbenzyl)-4-(2-Naphthylsulfonyl)Piperazine: Similar structure but with a methyl group instead of fluorine.

    1-(2-Fluorobenzyl)-4-(2-Phenylsulfonyl)Piperazine: Similar structure but with a phenylsulfonyl group instead of naphthylsulfonyl.

Uniqueness

1-(2-FLUOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the presence of both the 2-fluorobenzyl and 2-naphthylsulfonyl groups, which can impart specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H21FN2O2S/c22-21-8-4-3-7-19(21)16-23-11-13-24(14-12-23)27(25,26)20-10-9-17-5-1-2-6-18(17)15-20/h1-10,15H,11-14,16H2

InChI Key

ZZQKECYRHJUWCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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